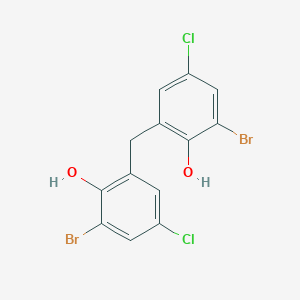

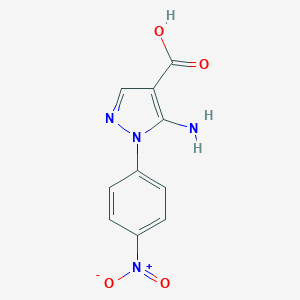

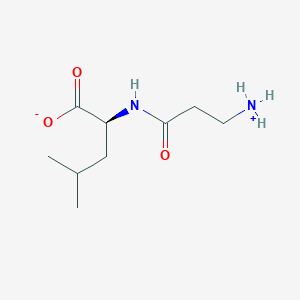

![molecular formula C18H13N3O2 B099149 N-(5-iminobenzo[a]fenoxazin-9-il)acetamida; clorhidrato CAS No. 15391-59-0](/img/structure/B99149.png)

N-(5-iminobenzo[a]fenoxazin-9-il)acetamida; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride, also known as N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride, is a useful research compound. Its molecular formula is C18H13N3O2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Antifúngicos

Se ha encontrado que este compuesto tiene una significativa actividad antifúngica . Se ha probado contra Saccharomyces cerevisiae PYCC 4072 utilizando el método de microdilución descrito para las pruebas de susceptibilidad antifúngica en levadura . Se ha encontrado que el compuesto con un grupo amino en la posición 5 y un grupo aminopropilo en la posición 9 es el más activo .

Sondas Fluorescentes

“N-(5-iminobenzo[a]fenoxazin-9-il)acetamida clorhidrato” tiene potencial como sonda fluorescente . Se evaluó mediante microscopía de fluorescencia, utilizando S. cerevisiae como sistema modelo de células eucariotas . Se encontró que los cloruros de benzo[a]fenoxazinio teñían las células con acumulación preferencial que parece aparecer en la membrana vacuolar y/o la membrana perinuclear del retículo endoplásmico

Mecanismo De Acción

Target of Action

The primary targets of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride are yeast cells , specifically Saccharomyces cerevisiae . This compound has been found to have high antifungal activity .

Mode of Action

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride interacts with its targets by inhibiting their growth . The compound’s antifungal activity is attributed to its ability to disrupt the normal functions of the yeast cells .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of yeast cells, leading to their inhibited growth .

Pharmacokinetics

The compound’s antifungal activity suggests that it is able to reach its target cells and exert its effects .

Result of Action

The result of the action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is the inhibition of yeast cell growth . The compound also has the potential to be used as a fluorescent probe , as it has been found to stain yeast cells with preferential accumulation at the vacuolar membrane and/or the perinuclear membrane of the endoplasmatic reticulum .

Action Environment

The action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can be influenced by environmental factors such as the pH of the solution it is in . The compound’s photophysics (absorption and fluorescence emission) were studied in absolute ethanol, water, and other aqueous solutions of different pH values, which are relevant for its potential biological applications .

Análisis Bioquímico

Biochemical Properties

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride has been found to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride involves the reaction of 5-nitrosalicylaldehyde with 2-aminobenzo[a]phenoxazine followed by acetylation and hydrochloride salt formation.", "Starting Materials": [ "5-nitrosalicylaldehyde", "2-aminobenzo[a]phenoxazine", "acetic anhydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: React 5-nitrosalicylaldehyde with 2-aminobenzo[a]phenoxazine in ethanol to form N-(5-nitrosalicylidene)-2-aminobenzo[a]phenoxazine.", "Step 2: Acetylate the product obtained in step 1 with acetic anhydride to form N-(5-acetylsalicylidene)-2-aminobenzo[a]phenoxazine.", "Step 3: Hydrolyze the product obtained in step 2 with hydrochloric acid to form N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide.", "Step 4: Form the hydrochloride salt of the product obtained in step 3 by reacting with hydrochloric acid." ] } | |

Número CAS |

15391-59-0 |

Fórmula molecular |

C18H13N3O2 |

Peso molecular |

303.3 g/mol |

Nombre IUPAC |

N-(5-aminobenzo[a]phenoxazin-9-ylidene)acetamide |

InChI |

InChI=1S/C18H13N3O2/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15/h2-9H,19H2,1H3 |

Clave InChI |

VPKBNFVPXKODST-UHFFFAOYSA-N |

SMILES |

CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1.Cl |

SMILES canónico |

CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1 |

Sinónimos |

DARROW RED CERTIFIED |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

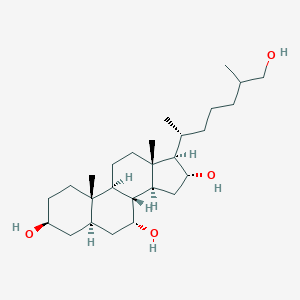

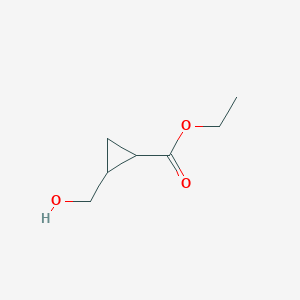

![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)

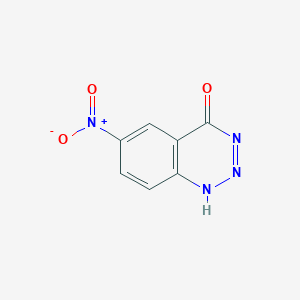

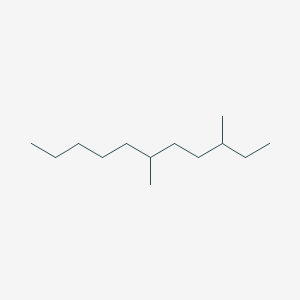

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)